molecular formula C22H19N3O4 B2534016 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid CAS No. 281655-48-9

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B2534016
CAS No.: 281655-48-9
M. Wt: 389.4 g/mol
InChI Key: OWEHJEIYGWDZHJ-UHFFFAOYSA-N
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The pyrimidine ring is then introduced through a series of reactions involving appropriate reagents and catalysts. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The pyrimidine ring can interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • Bis(2-ethylhexyl) terephthalate
  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid apart from similar compounds is its unique combination of the Fmoc protecting group and the pyrimidine ring. This structure allows for specific interactions and modifications that are not possible with other compounds.

Properties

CAS No.

281655-48-9

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(9-14-10-23-13-24-11-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10-11,13,19-20H,9,12H2,(H,25,28)(H,26,27)

InChI Key

OWEHJEIYGWDZHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O

solubility

not available

Origin of Product

United States

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